molecular formula C13H20N2O2S B1418450 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine CAS No. 1099600-31-3

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine

Cat. No.: B1418450
CAS No.: 1099600-31-3
M. Wt: 268.38 g/mol
InChI Key: WLMGNPMBLKVUSN-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiophene Ring: Starting from a suitable precursor such as 2-bromo-3-nitrothiophene, the thiophene ring can be constructed through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Morpholine, isobutyl chloride, aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholine group may enhance its ability to interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-amine: A simpler analog without the isobutyl and morpholine groups.

    3-(Morpholine-4-carbonyl)thiophene: Lacks the isobutyl group.

    4-(2-Methylpropyl)thiophene-2-amine: Lacks the morpholine group.

Uniqueness

4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-amine is unique due to the combination of the isobutyl and morpholine groups attached to the thiophene ring. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-amino-4-(2-methylpropyl)thiophen-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9(2)7-10-8-18-12(14)11(10)13(16)15-3-5-17-6-4-15/h8-9H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMGNPMBLKVUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1C(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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